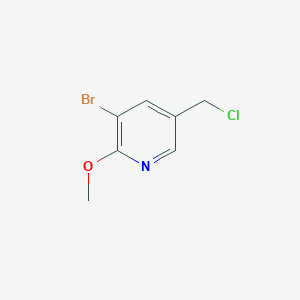
3-Bromo-5-(chloromethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(chloromethyl)-2-methoxypyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chloromethyl)-2-methoxypyridine typically involves the halogenation of a pyridine derivative. One common method is the bromination of 2-methoxypyridine followed by chloromethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and formaldehyde or chloromethyl methyl ether as the chloromethylating agent. The reactions are usually carried out in the presence of a catalyst such as iron(III) chloride or aluminum chloride under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(chloromethyl)-2-methoxypyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or methoxy derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include dehalogenated pyridine derivatives.
Applications De Recherche Scientifique
3-Bromo-5-(chloromethyl)-2-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-(chloromethyl)-2-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-5-(chloromethyl)-2-hydroxypyridine
- 3-Bromo-5-(chloromethyl)-2-aminopyridine
- 3-Bromo-5-(chloromethyl)-2-fluoropyridine
Uniqueness
3-Bromo-5-(chloromethyl)-2-methoxypyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its hydroxyl or amino analogs, the methoxy group provides different electronic and steric effects, potentially leading to distinct properties and applications.
Propriétés
Formule moléculaire |
C7H7BrClNO |
|---|---|
Poids moléculaire |
236.49 g/mol |
Nom IUPAC |
3-bromo-5-(chloromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-11-7-6(8)2-5(3-9)4-10-7/h2,4H,3H2,1H3 |
Clé InChI |
QVDFTGRMMWSFFT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-Phenyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanol](/img/structure/B13474069.png)
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
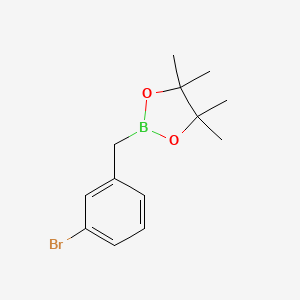
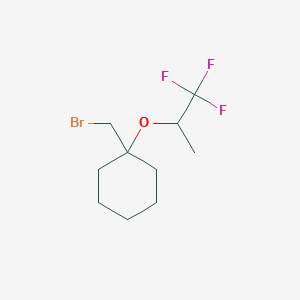
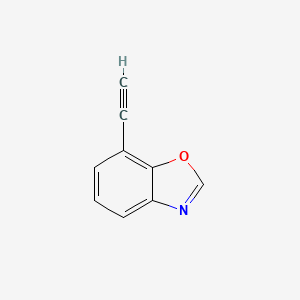
![N-[(5,5-dimethylmorpholin-2-yl)methyl]-1-phenyl-1H-imidazole-5-carboxamide dihydrochloride](/img/structure/B13474100.png)
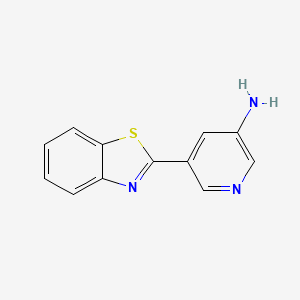
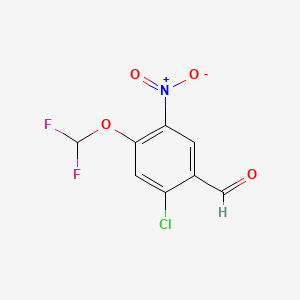
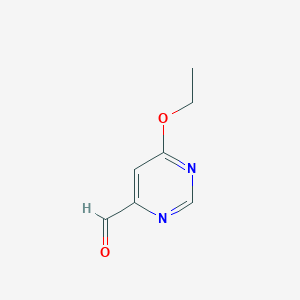
![Ethyl 2-[1-(2-bromophenyl)ethenyl]pent-4-enoate](/img/structure/B13474129.png)
![1-Azido-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13474131.png)
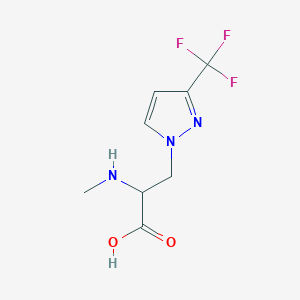
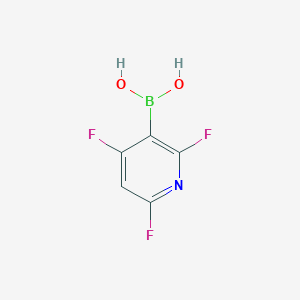
![Tert-butyl 4-[5-(fluorosulfonyl)pyridin-3-yl]piperazine-1-carboxylate](/img/structure/B13474139.png)
